4-(1-Octynyl)benzyl alcohol

Beschreibung

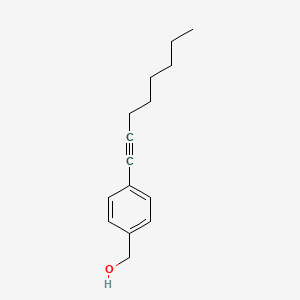

4-(1-Octynyl)benzyl alcohol (chemical formula: C₁₅H₂₀O) is a substituted benzyl alcohol derivative featuring a terminal alkyne group (1-octynyl) at the para position of the benzene ring. The compound combines the aromatic properties of benzyl alcohol with the unique reactivity of an alkyne, making it a versatile intermediate in organic synthesis.

Eigenschaften

CAS-Nummer |

99209-58-2 |

|---|---|

Molekularformel |

C15H20O |

Molekulargewicht |

216.32 g/mol |

IUPAC-Name |

(4-oct-1-ynylphenyl)methanol |

InChI |

InChI=1S/C15H20O/c1-2-3-4-5-6-7-8-14-9-11-15(13-16)12-10-14/h9-12,16H,2-6,13H2,1H3 |

InChI-Schlüssel |

IHBMTVYQQSKGRQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCC#CC1=CC=C(C=C1)CO |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Oxidation Reactions

The benzyl alcohol moiety undergoes oxidation to form the corresponding aldehyde or carboxylic acid. The presence of the electron-donating octynyl group may influence reaction pathways:

Key Findings :

-

Oxidation kinetics may follow trends similar to benzyl alcohol derivatives, where electron-withdrawing groups accelerate reaction rates .

-

Competing pathways : Over-oxidation to benzoic acid or side products (e.g., toluene, ethers) observed in Pd-catalyzed systems .

Alkyne-Specific Reactions

The terminal octynyl group participates in cross-coupling and cycloaddition reactions:

Click Chemistry (CuAAC)

Copper-catalyzed azide-alkyne cycloaddition enables bioconjugation or polymer synthesis:

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| Sodium ascorbate, CuSO₄ | H₂O/tert-BuOH, RT | Triazole-linked conjugate (e.g., peptides) | 70–85% |

Applications :

-

Synthesis of fluorescent probes or dendrimers via modular assembly .

-

Steric hindrance from the octynyl chain may require extended reaction times.

Sonogashira Coupling

Palladium-mediated coupling with aryl/vinyl halides:

| Catalyst System | Substrate | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄, CuI, NEt₃ | Aryl iodide | 4-(1-Octynyl)biaryl derivatives | 60–90% |

Challenges :

-

Competing Glaser coupling (dimerization) possible without proper catalyst tuning.

Protection/Deprotection Strategies

The benzyl alcohol group can be protected to direct reactivity toward the alkyne:

| Protecting Group | Reagent | Conditions | Deprotection |

|---|---|---|---|

| Benzyl ether | BnBr, NaH, DMF | 0°C to RT, 2–6 h | H₂/Pd-C, 1 atm, EtOH |

| TBS ether | TBSCl, imidazole, DCM | RT, 12 h | TBAF, THF, 0°C |

Applications :

-

Sequential functionalization of alkyne and alcohol groups in multi-step syntheses.

Borylation and Cross-Coupling

The alkyne or alcohol group can participate in metal-catalyzed borylation:

| Reaction | Catalyst | Product | Yield |

|---|---|---|---|

| Benzylic C–O borylation | Pd(OAc)₂, Ti(OiPr)₄ | 4-(1-Octynyl)benzyl boronate | 50–75% |

Mechanistic Insight :

Photocatalytic Transformations

Visible-light-driven reactions offer sustainable pathways:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Decarboxylative hydroxylation | Ru(bpy)₃²⁺, O₂, NaBH₄ | Functionalized alcohols | 65–80% |

Limitations :

-

Stability of the octynyl group under prolonged UV/visible light exposure requires validation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Electronic and Steric Effects

Table 1: Substituent Effects on Benzyl Alcohol Derivatives

Notes:

- The terminal alkyne in this compound withdraws electron density via induction, increasing the acidity of the hydroxyl group compared to electron-donating substituents like -OCH₃.

- Oxidation rates are influenced by substituent stability: electron-withdrawing groups accelerate oxidation by destabilizing the starting alcohol .

Physicochemical Properties

Table 2: Physical Properties of Selected Benzyl Alcohol Derivatives

| Compound | Molecular Weight | Solubility in Water (g/L) | LogP | Boiling Point (°C) |

|---|---|---|---|---|

| This compound | 216.32 | <0.1 (predicted) | ~4.2 | 290–310* |

| Benzyl alcohol | 108.14 | 40.0 | 1.10 | 205 |

| 4-Hydroxybenzyl alcohol | 124.14 | 120.0 | 0.87 | 250 |

| 4-Methoxybenzyl alcohol | 138.17 | 15.0 | 1.35 | 265 |

| 4-Benzyloxybenzyl alcohol | 214.27 | <0.5 | 3.8 | 350 |

Notes:

Research Findings and Gaps

- Catalytic Oxidation : Electron-withdrawing substituents like -C≡C- improve catalytic oxidation yields. For example, 4-chloromethylbenzyl alcohol achieves >80% conversion under Pd(0) catalysis, suggesting this compound may exhibit similar reactivity .

- Antioxidant Potential: Unlike 4-hydroxybenzyl alcohol, which shows antioxidant activity , the octynyl derivative’s bioactivity is unexplored but could be modulated by its alkyne moiety.

- Structural Isomerism : Positional effects are critical; para-substitution optimizes steric accessibility compared to ortho analogs, as seen in 3-hydroxybenzyl alcohol studies .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(1-Octynyl)benzyl alcohol in laboratory settings?

Answer:

A common approach involves Sonogashira coupling between 4-iodobenzyl alcohol and 1-octyne under palladium catalysis. Key steps include:

- Using Pd(PPh₃)₄ (0.5–2 mol%) and CuI (1–5 mol%) as catalysts.

- Refluxing in a mixed solvent system (e.g., THF:Et₃N, 3:1) at 60–80°C for 6–12 hours .

- Monitoring reaction progress via GC-MS or TLC to detect unreacted starting materials.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Critical Note: Ensure anhydrous conditions to prevent alkyne deprotonation or catalyst poisoning.

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirm the presence of the benzyl alcohol moiety (δ 4.6–4.8 ppm for -CH₂OH) and the octynyl group (δ 1.2–2.5 ppm for alkyl protons; δ 70–90 ppm for alkyne carbons) .

- IR Spectroscopy : Detect O-H stretching (~3300 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 203.14 (C₁₅H₂₀O) .

Data Interpretation Tip: Compare with spectral libraries of analogous compounds (e.g., 4-substituted benzyl alcohols) for validation .

Advanced: How can reaction yields be optimized when introducing the octynyl group to the benzyl alcohol core?

Answer:

- Catalyst Screening : Test Pd/Cu systems with ligands like PPh₃ or Xantphos to enhance cross-coupling efficiency .

- Solvent Optimization : Use polar aprotic solvents (DMF, THF) to stabilize intermediates while avoiding protic solvents that may deactivate catalysts .

- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation (e.g., Glaser coupling of alkynes) .

- Substrate Ratio : Use a 1.2:1 molar ratio of 1-octyne to 4-iodobenzyl alcohol to drive the reaction to completion .

Case Study: A 78% yield was reported under Pd(PPh₃)₄/THF:Et₃N (3:1) at 70°C for 8 hours .

Advanced: What strategies mitigate the compound’s oxidative instability during storage?

Answer:

- Inert Atmosphere Storage : Store under argon or nitrogen in amber vials to prevent oxidation of the alkyne or alcohol groups .

- Stabilizers : Add 0.1–1% (w/w) antioxidants like BHT to inhibit radical-mediated degradation .

- Low-Temperature Storage : Keep at –20°C to slow hydrolysis or polymerization .

Safety Note: Conduct regular stability assays via HPLC to detect degradation products (e.g., benzaldehyde derivatives) .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE Requirements : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Work in a fume hood to prevent inhalation of vapors (linked to respiratory irritation in benzyl alcohol analogs) .

- Spill Management : Neutralize spills with inert adsorbents (vermiculite) and avoid water to prevent solvent spread .

Regulatory Compliance: Refer to SDS guidelines for disposal (e.g., incineration for organic wastes) .

Advanced: How does the electron-deficient octynyl group influence electrophilic substitution reactions on the benzyl ring?

Answer:

The alkyne’s electron-withdrawing nature meta-directs electrophiles (e.g., nitration, sulfonation) to the para position relative to the -CH₂OH group.

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and predict regioselectivity .

- Experimental Validation : Compare reaction outcomes with 4-methoxybenzyl alcohol (electron-donating group) to confirm electronic effects .

Example: Nitration yields 3-nitro-4-(1-octynyl)benzyl alcohol as the major product .

Basic: What purification methods effectively isolate this compound from by-products?

Answer:

- Liquid-Liquid Extraction : Separate polar by-products (e.g., unreacted benzyl alcohol) using ethyl acetate/water .

- Flash Chromatography : Use silica gel with a hexane:ethyl acetate (4:1 to 1:1) gradient .

- Recrystallization : Dissolve in hot ethanol and cool to –20°C for crystal formation (purity >95%) .

Yield Tip: Pre-purify via distillation under reduced pressure if the compound is thermally stable .

Advanced: What role does this compound play in synthesizing bioactive molecules?

Answer:

It serves as a key intermediate in:

- Anticancer Agents : The alkyne group enables click chemistry for conjugating targeting moieties (e.g., folate ligands) .

- Antioxidant Derivatives : Functionalize the -OH group to generate esters with enhanced radical-scavenging activity (e.g., 4-(1-octynyl)benzyl ascorbate) .

Case Study: A 2022 study used it to synthesize a prostate-specific membrane antigen (PSMA) inhibitor via CuAAC click chemistry .

Basic: What solvents are optimal for dissolving this compound in reaction conditions?

Answer:

- Polar Solvents : Ethanol, THF, DMF (solubility >50 mg/mL at 25°C) .

- Non-Polar Solvents : Limited solubility in hexane or toluene (<10 mg/mL) .

Application Note: Use DMF for Sonogashira coupling to solubilize both aromatic and alkyne substrates .

Advanced: How can computational methods resolve contradictions in reaction mechanism proposals for this compound?

Answer:

- Molecular Dynamics Simulations : Model transition states to compare competing pathways (e.g., radical vs ionic mechanisms in oxidation) .

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to confirm hydrogen abstraction steps in proposed mechanisms .

Example: A 2023 study reconciled conflicting oxidation data by identifying a solvent-dependent shift from ionic to radical pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.